molecular formula C21H25N3O B5649270 N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-METHOXYBENZYL)AMINE

N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-METHOXYBENZYL)AMINE

Cat. No.: B5649270
M. Wt: 335.4 g/mol
InChI Key: XYSMDOXKQNDQIT-UHFFFAOYSA-N
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Description

N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-METHOXYBENZYL)AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-METHOXYBENZYL)AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclohexyl Substitution:

    Methoxybenzyl Substitution: The final step involves the substitution of the benzimidazole core with a methoxybenzyl group, which can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-METHOXYBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-HYDROXYBENZYL)AMINE
  • N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-CHLOROBENZYL)AMINE

Uniqueness

N-(1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-5-YL)-N-(2-METHOXYBENZYL)AMINE is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-25-21-10-6-5-7-16(21)14-22-17-11-12-20-19(13-17)23-15-24(20)18-8-3-2-4-9-18/h5-7,10-13,15,18,22H,2-4,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSMDOXKQNDQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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